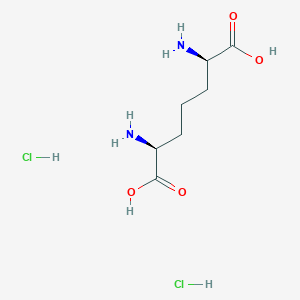
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride: is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new therapeutic agents.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its chiral nature makes it valuable for producing enantiomerically pure products.
Mechanism of Action
The mechanism of action of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- meso-2,6-Diaminoheptanedioate
- 2,6-Dimethylpiperidine
- 3-[rel-(2R,6S)-2,6-dimethylpiperidin-1-yl]butanoic acid
Comparison: Compared to these similar compounds, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H16Cl2N2O4 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(2R,6S)-2,6-diaminoheptanedioic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O4.2ClH/c8-4(6(10)11)2-1-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5+;; |
InChI Key |
ZYZNMYVRROMGLB-QGAATHCOSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















